SB 220025

Description

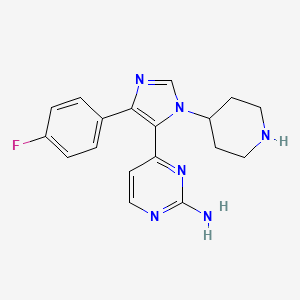

inhibits p38 mitogen-activated protein kinase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFURGQAYMVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-53-1 | |

| Record name | SB-220025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-220025 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX95H97VRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB 220025: A Technical Guide to its Mechanism of Action as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 220025 is a potent and selective, cell-permeable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] As an ATP-competitive inhibitor, it has been instrumental in elucidating the physiological and pathological roles of the p38 MAPK signaling pathway, particularly in inflammation and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Selective Inhibition of p38 MAPK

This compound exerts its biological effects primarily through the direct inhibition of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress. The mechanism is ATP-competitive, meaning this compound binds to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.[1]

Quantitative Data on Inhibitory Activity and Selectivity

This compound demonstrates high potency for p38 MAPK with an IC50 value of 60 nM.[1][2] Its selectivity has been documented against a panel of other kinases, showcasing significantly lower potency for off-target kinases. This selectivity is crucial for its utility as a specific research tool and for its potential therapeutic applications.

| Target Kinase | IC50 | Fold Selectivity vs. p38 MAPK |

| p38 MAPK | 60 nM | 1 |

| p56Lck | 3.5 µM | ~58 |

| Protein Kinase C (PKC) | 2.89 µM | ~48 |

| Extracellular signal-regulated kinase (ERK) | >100 µM | >1667 |

| Protein Kinase A (PKA) | >30 µM | >500 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | >100 µM | >1667 |

Table 1: Inhibitory activity and selectivity of this compound against various kinases. Data compiled from multiple sources.[1][2]

Signaling Pathway and Point of Inhibition

The p38 MAPK signaling pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase (MAPK). Upon activation by cellular stressors or inflammatory cytokines, this cascade leads to the phosphorylation and activation of various transcription factors and other protein kinases, ultimately regulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β. This compound intervenes at the final step of this cascade, directly inhibiting p38 MAPK.

Experimental Protocols

In Vitro p38 MAPK Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the IC50 value of this compound against p38 MAPK in a biochemical assay format.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

This compound

-

ATP (γ-³²P-ATP or unlabeled ATP for non-radioactive assays)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radioactive assays

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant p38α MAPK enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP (containing a tracer amount of γ-³²P-ATP).

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Transfer the reaction mixture to a phosphocellulose filter paper or use another method to separate the phosphorylated substrate from the free ATP.

-

Wash the filter paper to remove unincorporated γ-³²P-ATP.

-

Quantify the amount of incorporated ³²P into the substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Inhibition of TNF-α Production in LPS-stimulated THP-1 cells

This protocol describes how to assess the efficacy of this compound in a cellular context by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kit for human TNF-α

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate. For adherent cells, differentiate with PMA for 24-48 hours, then wash and replace with fresh media.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the cells for a specified period (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Plot the TNF-α concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of TNF-α production.

Logical Relationship: Antagonist Effect of this compound

The inhibitory action of this compound can be understood as a logical antagonism of the p38 MAPK signaling pathway. By blocking the kinase activity of p38, this compound prevents the downstream signaling events that lead to a pro-inflammatory response.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK. Its ATP-competitive mechanism of action provides a powerful tool for dissecting the roles of the p38 MAPK pathway in various biological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of inflammation, angiogenesis, and other p38 MAPK-mediated cellular events. A thorough understanding of its mechanism and selectivity is paramount for the accurate interpretation of experimental results and for guiding future drug discovery efforts targeting this critical signaling pathway.

References

SB 220025: A Technical Guide to its p38 MAPK Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of SB 220025, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and drug development efforts in inflammation, angiogenesis, and related therapeutic areas.

Core Data Presentation: Kinase Inhibition Profile

This compound is a reversible, ATP-competitive inhibitor of human p38 MAPK with a reported IC50 value of 60 nM.[1] Its selectivity has been characterized against a panel of other kinases, demonstrating a significant preference for p38 MAPK.

| Target Kinase | IC50 | Fold Selectivity vs. p38 MAPK |

| p38 MAPK | 60 nM | 1 |

| p56Lck | 3.5 µM | ~58 |

| Protein Kinase C (PKC) | 2.89 µM | ~48 |

| Other Kinases | - | 50- to 1000-fold |

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in such characterization.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the enzymatic activity of purified p38 MAPK and the inhibitory effect of this compound.

Principle: The assay quantifies the phosphorylation of a specific substrate by p38 MAPK. The reduction in substrate phosphorylation in the presence of the inhibitor is a measure of its potency.

Materials and Reagents:

-

Recombinant active p38 MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP (at or near the Km for p38 MAPK)

-

p38 MAPK substrate (e.g., ATF2, myelin basic protein)

-

This compound (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)

-

96- or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Enzyme Preparation: Dilute the recombinant p38 MAPK to the working concentration in cold kinase assay buffer.

-

Reaction Setup: To the wells of the assay plate, add the diluted this compound or vehicle control.

-

Enzyme Addition: Add the diluted p38 MAPK to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Detection: Stop the reaction and quantify kinase activity. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to convert ADP to ATP, followed by the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase-based reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for p38 MAPK Inhibition

This assay assesses the ability of this compound to inhibit p38 MAPK activity within a cellular context.

Principle: The activity of p38 MAPK in cells is indirectly measured by quantifying the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2) or HSP27. A reduction in the phosphorylation of this substrate upon treatment with this compound indicates target engagement and inhibition.

Materials and Reagents:

-

Adherent cells (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

p38 MAPK activator (e.g., anisomycin, lipopolysaccharide (LPS), IL-1β)

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-MAPKAPK2 (Thr334) and total MAPKAPK2

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the p38 MAPK pathway by adding an activator (e.g., anisomycin) to the cell culture medium and incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-MAPKAPK2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody against total MAPKAPK2 to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensities for phospho-MAPKAPK2 and total MAPKAPK2. Normalize the phospho-signal to the total protein signal. Calculate the percentage of inhibition of MAPKAPK2 phosphorylation at each concentration of this compound and determine the cellular IC50 value.

Mandatory Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade and highlights the point of inhibition by this compound.

Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

The Role of p38 MAPK in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical nexus in the complex pathophysiology of Alzheimer's disease (AD). Constitutively a stress-responsive kinase, its aberrant and sustained activation in the context of AD contributes significantly to the hallmark pathologies of amyloid-beta (Aβ) plaque deposition, neurofibrillary tangle (NFT) formation, and pervasive neuroinflammation. Activated p38 MAPK is observed in postmortem brains of AD patients and in various animal models of the disease.[1] This central role in orchestrating key pathological events, including tau hyperphosphorylation, Aβ-induced neurotoxicity, synaptic dysfunction, and the production of pro-inflammatory mediators, positions p38 MAPK as a compelling therapeutic target for disease-modifying interventions. This technical guide provides an in-depth examination of the p38 MAPK pathway in AD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascades and workflows.

The p38 MAPK Signaling Pathway in Alzheimer's Disease

The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ. In the central nervous system, p38α is the most abundant and extensively studied isoform in the context of neurodegeneration. The activation of p38 MAPK is triggered by a variety of extracellular stimuli and cellular stressors relevant to the AD brain, including Aβ oligomers, inflammatory cytokines (e.g., TNF-α, IL-1β), and oxidative stress.

Upstream activation occurs through a canonical three-tiered kinase cascade. A MAP kinase kinase kinase (MAP3K), such as ASK1, phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 or MKK6. These MAP2Ks then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.

Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2, MEF2, and c-Jun.[1] This downstream signaling cascade culminates in the key pathological manifestations of AD:

-

Neuroinflammation: In microglia and astrocytes, activated p38 MAPK drives the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, perpetuating a chronic neuroinflammatory state that is toxic to neurons.[1][2]

-

Tau Hyperphosphorylation: p38 MAPK directly phosphorylates tau protein at several serine and threonine residues.[3] This hyperphosphorylation promotes the detachment of tau from microtubules, leading to microtubule instability and the aggregation of tau into paired helical filaments (PHFs), the primary component of NFTs.[4]

-

Aβ-Induced Neurotoxicity and Synaptic Dysfunction: Aβ oligomers trigger the activation of p38 MAPK in neurons.[1] This activation contributes to synaptic dysfunction, inhibits long-term potentiation (LTP), and ultimately leads to neuronal apoptosis through pathways involving c-Jun activation.[1]

Below is a diagram illustrating the core p38 MAPK signaling pathway in the context of Alzheimer's disease.

Caption: Core p38 MAPK signaling cascade in Alzheimer's disease.

Quantitative Data on p38 MAPK in Alzheimer's Disease

The activation of p38 MAPK and the effects of its inhibition have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Activation of p38 MAPK in Alzheimer's Disease Models

| Model System | Measurement | Outcome | Reference |

| APP/PS1 Transgenic Mice (9-month-old) | Western Blot (p-p38/total p38 ratio) | Significant increase in p-p38 in the brain compared to wild-type mice. | [5] |

| P301S Tauopathy Mice (9-12 months) | Western Blot (p-p38/total p38 ratio) | Significant increase in p-p38 in the hippocampus compared to wild-type mice. | [6] |

| Human AD Brain Tissue (Braak stages IV-V) | Immunohistochemistry | High levels of phosphorylated p38 immunoreactivity in the hippocampus, particularly in neurons with early neurofibrillary pathology. | [7] |

| Aβ-treated Human Microglia (HMC3 cells) | Western Blot (p-p38/total p38 ratio) | Dose-dependent increase in p38 phosphorylation upon treatment with Aβ oligomers. | [1] |

Table 2: Effects of p38 MAPK Inhibitors in Alzheimer's Disease Models

| Inhibitor | Model System | Concentration | Key Quantitative Effects | Reference |

| SB203580 | NMDA-treated primary cortical neurons | 1-10 µM | Significantly inhibited the NMDA-induced increase in p-p38 levels and neuronal apoptosis. | [8] |

| BIRB 796 | Aβ-treated human microglia (HMC3 cells) | 2 µM | Abrogated the Aβ-induced increase in IL-6 production. | [1] |

| PH797804 | Microglial and neuronal cells in vitro | Not specified | Retained enzymatic inhibitory activity and tissue penetration capacity. | [9] |

| PRZ-18002 | 5xFAD transgenic mice | Intranasal admin. | Reduced p-p38 levels, alleviated microglia activation, and reduced Aβ deposition. | [10] |

Experimental Protocols

Accurate assessment of p38 MAPK activation and its downstream effects is crucial for research in this field. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated and Total p38 MAPK

This protocol is for the detection of phosphorylated (active) and total p38 MAPK in brain tissue homogenates or cell lysates.

1. Sample Preparation:

- Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails on ice.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Electrotransfer:

- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

- Separate proteins on a 10% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

- Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

- Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182): 1:1000 dilution.

- Rabbit anti-total p38 MAPK: 1:1000 dilution.

- Mouse anti-β-actin (loading control): 1:5000 dilution.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) diluted 1:2000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Capture the signal using an imaging system.

- Quantify band densities using image analysis software and normalize the phosphorylated p38 signal to total p38 and the loading control.

// Nodes

start [label="Start:\nBrain Tissue or Cell Pellet", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

lysis [label="Lysis & Homogenization\n(RIPA + Inhibitors)"];

quant [label="Protein Quantification\n(BCA Assay)"];

sds [label="SDS-PAGE"];

transfer [label="PVDF Membrane Transfer"];

block [label="Blocking\n(5% BSA in TBST)"];

p_ab [label="Primary Antibody Incubation\n(p-p38, total p38, β-actin)"];

wash1 [label="Wash (TBST)"];

s_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"];

wash2 [label="Wash (TBST)"];

detect [label="ECL Detection"];

analyze [label="Image Acquisition & Analysis"];

end [label="End:\nQuantified Protein Levels", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> lysis;

lysis -> quant;

quant -> sds;

sds -> transfer;

transfer -> block;

block -> p_ab;

p_ab -> wash1;

wash1 -> s_ab;

s_ab -> wash2;

wash2 -> detect;

detect -> analyze;

analyze -> end;

}

Caption: Western blot workflow for p38 MAPK analysis.

Immunohistochemistry for Phosphorylated p38 MAPK

This protocol allows for the visualization of the cellular and subcellular localization of active p38 MAPK in brain tissue sections.

1. Tissue Preparation:

- Perfuse animals and fix brain tissue in 4% paraformaldehyde.

- Cryoprotect the tissue in sucrose solutions.

- Cut 30-40 µm thick sections on a cryostat or vibratome.

2. Staining:

- Wash free-floating sections in phosphate-buffered saline (PBS).

- Perform antigen retrieval by boiling sections in 10 mM sodium citrate buffer (pH 6.0) for 10 minutes.

- Permeabilize sections with 0.3% Triton X-100 in PBS for 30 minutes.

- Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.

- Incubate sections overnight at 4°C with rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody diluted 1:150 - 1:600 in blocking solution.[11]

3. Detection:

- Wash sections three times in PBS.

- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour.

- Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

- Visualize the signal using diaminobenzidine (DAB) as a chromogen.

- Counterstain with cresyl violet if desired.

4. Imaging:

- Mount sections on slides, dehydrate, and coverslip.

- Image using a brightfield microscope.

In Vitro p38 MAPK Kinase Assay

This assay measures the enzymatic activity of p38 MAPK immunoprecipitated from cell or tissue lysates.

1. Immunoprecipitation:

- Lyse cells or tissue as for Western blotting.

- Incubate 200-500 µg of protein lysate with an anti-p38 MAPK antibody overnight at 4°C.

- Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

- Wash the beads several times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction:

- Resuspend the beads in kinase assay buffer containing 100 µM ATP and 1 µg of a substrate protein (e.g., recombinant ATF-2).

- Incubate the reaction mixture for 30 minutes at 30°C.

- Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

3. Detection of Substrate Phosphorylation:

- Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF-2 (Thr71)).

// Nodes

start [label="Start:\nCell or Tissue Lysate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ip [label="Immunoprecipitation\n(anti-p38 MAPK Ab + Protein A/G beads)"];

wash_ip [label="Wash Beads"];

kinase_rxn [label="Kinase Reaction\n(Beads + ATP + ATF-2 Substrate)"];

terminate [label="Terminate Reaction\n(SDS Sample Buffer)"];

wb [label="Western Blot\n(anti-phospho-ATF-2 Ab)"];

end [label="End:\nQuantified Kinase Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> ip;

ip -> wash_ip;

wash_ip -> kinase_rxn;

kinase_rxn -> terminate;

terminate -> wb;

wb -> end;

}

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Conclusion and Future Directions

The evidence overwhelmingly supports a pivotal role for p38 MAPK in driving the key pathological features of Alzheimer's disease. Its involvement in neuroinflammation, tau hyperphosphorylation, and Aβ-mediated neurotoxicity makes it an attractive, multi-faceted target for therapeutic intervention. The development of brain-penetrant, isoform-specific p38 MAPK inhibitors is a promising strategy for developing disease-modifying treatments for AD. Future research should focus on the long-term efficacy and safety of these inhibitors in clinical settings, as well as further elucidating the complex interplay between the p38 MAPK pathway and other signaling networks implicated in AD pathogenesis. The protocols and data presented in this guide provide a robust foundation for researchers dedicated to advancing our understanding and treatment of this devastating disease.

References

- 1. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 3. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. P38 MAP kinase is activated at early stages in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of the p38 MAPK inhibitor SB203580 on NMDA‑induced injury in primary cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of p38 MAPK in the brain through nasal administration of p38 inhibitor loaded in chitosan nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

SB 220025: A Technical Guide to its Role in Cytokine Release Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 220025 is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its significant role in the regulation of pro-inflammatory cytokine release. The document details its effects on key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Furthermore, this guide presents a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Chronic inflammatory diseases are often characterized by the overproduction of pro-inflammatory cytokines. The p38 MAPK signaling pathway plays a crucial role in regulating the production of these inflammatory mediators.[3] this compound has emerged as a valuable tool for studying the intricate role of the p38 MAPK pathway in inflammation and as a potential therapeutic agent for inflammatory disorders. Its high selectivity for p38 MAPK over other kinases makes it a specific inhibitor for research and potential therapeutic applications.[2][4]

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the p38 MAPK enzyme.[1][2] This reversible binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the transcription and translation of pro-inflammatory cytokine genes. The primary target of this compound is the p38 MAPK, with significantly less activity against other kinases, ensuring a focused inhibition of this specific inflammatory pathway.[2][4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 Value | Reference |

| Human p38 MAPK | Enzyme Assay | 60 nM | [1][2][4] |

| p56Lck | Enzyme Assay | 3.5 µM | [1] |

| PKC | Enzyme Assay | 2.89 µM | [1] |

| LPS-induced TNF-α production | Human whole blood | - | |

| IL-8 gene expression | Globular adiponectin-stimulated HUVEC cells | 20 µM (Marked Reduction) | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 / Effective Dose | Reference |

| LPS-induced TNF-α production | Murine | TNF-α reduction | 7.5 mg/kg (ED50) | [4] |

| Murine air pouch granuloma | Murine | Angiogenesis inhibition | 5, 30, 50 mg/kg (dose-dependent reduction) | [1] |

| Murine collagen-induced arthritis | Murine | Prevention of arthritis progression | 30 mg/kg b.i.d. | [4] |

Signaling Pathways

The primary signaling pathway modulated by this compound is the p38 MAPK pathway, which is a critical regulator of inflammatory responses.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro p38 MAPK Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound on p38 MAPK.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase assay buffer. Prepare a solution of recombinant active p38 MAPK enzyme, a suitable substrate (e.g., ATF2), and ATP.

-

Incubation: In a microplate, add the p38 MAPK enzyme to each well, followed by the addition of the various concentrations of this compound or vehicle control. Allow for a pre-incubation period of 10-15 minutes at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as a phospho-specific antibody-based ELISA, Western blotting, or a radiometric assay measuring the incorporation of 32P-ATP.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the concentration of this compound. The IC50 value is then calculated using non-linear regression analysis.

LPS-Induced Cytokine Release Assay in Human Whole Blood

This protocol describes a common method to assess the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in a physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Draw venous blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubation with Inhibitor: Aliquot the whole blood into a 96-well plate. Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C.

-

LPS Stimulation: Add lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli) to each well to a final concentration that elicits a robust cytokine response (typically in the range of 10-100 ng/mL).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4 to 24 hours, depending on the cytokine of interest.

-

Plasma Separation: After incubation, centrifuge the plates to pellet the blood cells.

-

Plasma Collection: Carefully collect the plasma supernatant from each well.

-

Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Methodology:

-

Induction of Arthritis:

-

Immunization: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject male DBA/1 mice intradermally at the base of the tail with the emulsion on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.

-

-

Treatment:

-

Begin treatment with this compound (e.g., 30 mg/kg, administered orally twice daily) or vehicle at the onset of clinical signs of arthritis (typically around day 25-28) and continue for a specified duration (e.g., 10-14 days).

-

-

Assessment of Arthritis:

-

Visually score the severity of arthritis in each paw daily or every other day based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe swelling and redness of the entire paw). The maximum score per mouse is typically 12 or 16.

-

Measure paw thickness using a caliper.

-

-

Histological Analysis:

-

At the end of the study, sacrifice the mice and collect the hind paws.

-

Fix, decalcify, and embed the paws in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Murine Air Pouch Granuloma Model

This model is used to study inflammation and angiogenesis in a localized, contained environment.

Methodology:

-

Pouch Formation:

-

Inject 3 mL of sterile air subcutaneously into the dorsal region of a mouse to create an air pouch.

-

On day 3, inject another 2 mL of sterile air to maintain the pouch.

-

-

Induction of Inflammation:

-

On day 6, inject a pro-inflammatory stimulus, such as carrageenan or Freund's complete adjuvant, into the air pouch to induce an inflammatory response and granuloma formation.

-

-

Treatment:

-

Administer this compound (e.g., 5, 30, 50 mg/kg, intraperitoneally, twice daily) or vehicle for a specified period during the development of the granuloma.

-

-

Analysis:

-

At the end of the treatment period, sacrifice the mice and carefully dissect the air pouch.

-

Measure the wet weight of the granulomatous tissue.

-

Homogenize the tissue to measure cytokine levels (e.g., TNF-α, IL-1β) by ELISA.

-

Assess angiogenesis by measuring hemoglobin content (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

Conclusion

This compound is a powerful research tool for elucidating the role of the p38 MAPK pathway in inflammatory processes. Its ability to selectively inhibit p38 MAPK and consequently suppress the production of key pro-inflammatory cytokines has been demonstrated in a variety of in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and researchers in the fields of immunology, inflammation, and drug discovery, facilitating further investigation into the therapeutic potential of p38 MAPK inhibition for the treatment of inflammatory diseases.

References

Investigating Angiogenesis with SB 220025: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of SB 220025, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, for the investigation of angiogenesis. This document details the molecular mechanism of this compound, its effects on key angiogenic processes, and provides detailed protocols for relevant in vitro and ex vivo assays.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. In the context of diseases such as cancer and chronic inflammation, pathological angiogenesis contributes to disease progression.[1] this compound is a potent, selective, and cell-permeable inhibitor of the p38 MAPK signaling pathway.[2] Specifically, it targets the p38α and p38β isoforms, which are key regulators of inflammatory responses and have been implicated in the modulation of angiogenesis.

The anti-angiogenic properties of this compound are particularly relevant in the context of chronic inflammation, where the sustained production of pro-inflammatory cytokines creates a microenvironment conducive to neovascularization.[1] By inhibiting p38 MAPK, this compound can effectively reduce the expression of these cytokines, thereby indirectly inhibiting angiogenesis.[1]

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its biological effects by binding to and inhibiting the activity of p38 MAPK. This inhibition prevents the downstream phosphorylation of various substrates that are critical for the cellular processes involved in angiogenesis.

The p38 MAPK Signaling Cascade in Angiogenesis

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, including growth factors like Vascular Endothelial Growth Factor (VEGF) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). In endothelial cells, the activation of p38 MAPK can have context-dependent effects on angiogenesis. While some studies suggest a pro-angiogenic role, particularly in inflammatory settings, others indicate a more complex, and sometimes inhibitory, function.

The anti-angiogenic effect of this compound is primarily attributed to its ability to suppress the production of pro-inflammatory and pro-angiogenic factors.

References

SB 220025: A Technical Guide to a Selective p38 MAPK Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 220025 is a potent, cell-permeable, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). As a reversible, ATP-competitive inhibitor, it serves as a valuable chemical probe for elucidating the physiological and pathological roles of the p38 signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its application in key cellular and biochemical assays. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of p38 MAPK-mediated processes, such as inflammation, angiogenesis, and cell cycle regulation.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of cellular stresses and inflammatory cytokines. They play a crucial role in regulating a wide range of cellular responses, including inflammation, apoptosis, cell differentiation, and cell cycle control. Given their central role in these processes, p38 MAPKs have emerged as significant therapeutic targets for a number of diseases.

This compound is a chemical compound that has been instrumental in the study of p38 MAPK signaling. Its high potency and selectivity for p38 make it an excellent tool for dissecting the specific contributions of this pathway in complex biological systems. This guide will detail the properties of this compound and provide practical guidance for its use in research settings.

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of human p38 MAPK.[1] This means that it binds to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition allows for the specific interrogation of p38 MAPK-dependent signaling events.

Caption: Mechanism of p38 MAPK inhibition by this compound.

Selectivity and Potency

A critical aspect of a chemical probe is its selectivity for the intended target. This compound exhibits high potency for p38 MAPK with an IC50 value of 60 nM.[1] Its selectivity has been evaluated against other kinases, demonstrating significantly lower potency for p56Lck and Protein Kinase C (PKC).[1] One study reported a 50- to 1000-fold selectivity for p38 over other kinases tested, although a comprehensive panel was not provided.[2]

| Kinase | IC50 |

| p38 MAPK | 60 nM[1] |

| p56Lck | 3.5 µM[1] |

| Protein Kinase C (PKC) | 2.89 µM[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is commonly used to investigate p38 MAPK function.

Inhibition of p38 MAPK Phosphorylation (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of p38 MAPK in a cellular context.

Workflow:

Caption: Western blot workflow for p38 phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., human monocytes or other relevant cell lines) to approximately 80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) (e.g., 10 ng/mL), for a predetermined time (e.g., 15-30 minutes).[3]

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blot Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

For a loading control, probe a separate membrane or strip the current membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

Inhibition of TNF-α Production (ELISA)

This protocol outlines a method to measure the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

Workflow:

Caption: ELISA workflow for TNF-α production.

Methodology:

-

Cell Culture and Treatment:

-

Seed primary human monocytes or a monocytic cell line (e.g., THP-1) in a 96-well plate.[3][4]

-

Pre-treat the cells with a range of this compound concentrations or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production and incubate for an appropriate time (e.g., 4-24 hours).[3]

-

-

Collect Supernatant:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant, which contains the secreted TNF-α.

-

-

ELISA:

-

Perform a sandwich ELISA for human TNF-α according to the manufacturer's instructions. Briefly:

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of recombinant TNF-α to the wells.

-

Incubate to allow TNF-α to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow the detection antibody to bind to the captured TNF-α.

-

Wash the plate and add a substrate for the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the recombinant TNF-α standards.

-

Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

-

Determine the IC50 value of this compound for TNF-α production.

-

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol details how to assess the anti-angiogenic potential of this compound by measuring its effect on the formation of tube-like structures by endothelial cells.

Workflow:

Caption: Tube formation assay workflow.

Methodology:

-

Prepare Matrigel:

-

Thaw Matrigel or a similar basement membrane extract on ice.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

-

-

Cell Seeding and Treatment:

-

Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

-

Resuspend the cells in media containing various concentrations of this compound or vehicle (DMSO).

-

Seed the treated cells onto the solidified Matrigel.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.[5]

-

-

Image Acquisition:

-

Visualize the formation of capillary-like structures using a phase-contrast microscope.

-

Capture images of the tube networks in each well.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Compare the results from this compound-treated wells to the vehicle control to determine the inhibitory effect on angiogenesis.

-

Signaling Pathway

The p38 MAPK signaling pathway is a tiered cascade that relays extracellular signals to intracellular targets, culminating in a variety of cellular responses. The following diagram illustrates the canonical p38 MAPK pathway and highlights the point of inhibition by this compound.

Caption: Overview of the p38 MAPK signaling cascade.

Conclusion

This compound is a well-characterized and valuable chemical probe for the investigation of p38 MAPK signaling. Its high potency and selectivity make it a reliable tool for researchers in various fields, from fundamental cell biology to drug discovery. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore the diverse functions of the p38 MAPK pathway. As with any chemical probe, it is essential to use appropriate controls and consider potential off-target effects, particularly at higher concentrations. By employing this compound in well-designed experiments, researchers can continue to unravel the complexities of p38 MAPK signaling and its implications in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological effects of this compound, a selective inhibitor of P38 mitogen-activated protein kinase, in angiogenesis and chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of TNF-alpha synthesis in LPS-stimulated primary human monocytes by Harpagophytum extract SteiHap 69 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Inhibition of p38 MAPK Alpha Isoform by SB 220025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the small molecule inhibitor SB 220025 and its specific interaction with the p38 Mitogen-Activated Protein Kinase (MAPK) alpha isoform. It details the mechanism of action, presents quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: p38 MAPK α and the Advent of this compound

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to external stress signals.[1][2][3] These signals include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental stresses such as osmotic shock, and UV radiation.[2][4] The p38 MAPK family consists of four isoforms: α, β, γ, and δ. The alpha isoform (p38α), in particular, is ubiquitously expressed and is a critical mediator of the inflammatory response, regulating the production of key cytokines.[1][5] This central role in inflammation has made p38α a compelling therapeutic target for a range of chronic inflammatory diseases.[6][7]

This compound is a potent, cell-permeable, and highly selective inhibitor of the human p38 MAP kinase.[6][8] Its development has provided the research community with a valuable chemical tool to dissect the intricate signaling pathways governed by p38α and to explore the therapeutic potential of its inhibition.

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor.[8][9] It exerts its inhibitory effect by binding to the ATP-binding pocket in the active site of the p38 MAPK enzyme.[8] This direct competition with ATP prevents the kinase from transferring the gamma-phosphate to its downstream substrates, effectively halting the propagation of the signaling cascade.

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much is needed to inhibit the target) and its selectivity (how specifically it binds to the intended target versus other kinases). This compound exhibits high potency for p38 MAPK and remarkable selectivity against a panel of other kinases.

Table 1: In Vitro Potency of this compound

| Target | IC50 Value | Description |

|---|---|---|

| Human p38 MAPK | 60 nM | The half maximal inhibitory concentration against the primary target.[6][8][9] |

| p56Lck | 3.5 µM | A non-receptor tyrosine kinase of the Src family.[9] |

| Protein Kinase C (PKC) | 2.89 µM | A family of protein kinase enzymes involved in controlling the function of other proteins.[9] |

Table 2: Selectivity Profile of this compound

| Kinase | Selectivity (Fold-Greater IC50 vs. p38 MAPK) |

|---|---|

| ERK (p42/p44 MAP kinase) | > 2000-fold |

| Protein Kinase A (PKA) | 500-fold |

| Epidermal Growth Factor Receptor (EGFR) | > 1000-fold |

| Protein Kinase C (PKC) | 50-fold |

Data compiled from multiple sources.[8]

The p38 MAPK Signaling Pathway and its Inhibition

The p38 MAPK pathway is a classical three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[2][10] Finally, MKK3/6 dually phosphorylates p38α on specific threonine and tyrosine residues (Thr180/Tyr182) within its activation loop, leading to its activation.[11][12]

Once activated, p38α translocates to the nucleus and phosphorylates a wide array of substrates, including other kinases (like MAPKAP-K2) and numerous transcription factors (such as ATF2 and MEF2C).[2][10][13] This leads to changes in gene expression, most notably the synthesis and release of pro-inflammatory cytokines.[1][5]

This compound intervenes at the core of this cascade. By blocking the ATP-binding site of p38α, it prevents the phosphorylation of all its downstream targets, thereby attenuating the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of this compound, a selective inhibitor of P38 mitogen-activated protein kinase, in angiogenesis and chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. This compound A cell-permeable, potent, reversible, ATP-competitive, and specific inhibitor of human p38 MAP Kinase (IC50 = 60 nM). | 165806-53-1 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. go.drugbank.com [go.drugbank.com]

The Impact of SB 220025 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 220025 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling cascades that govern inflammatory responses and angiogenesis. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, presenting quantitative data on its inhibitory activity and detailed protocols for key experimental models used in its evaluation. Through the visualization of signaling pathways and experimental workflows, this document aims to equip researchers with a comprehensive understanding of the mechanism of action of this compound and its potential therapeutic applications.

Introduction to this compound

This compound is a cell-permeable pyridinyl imidazole compound that functions as a potent and selective, ATP-competitive inhibitor of p38 MAPK. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By targeting p38 MAPK, this compound effectively modulates the production of pro-inflammatory cytokines and inhibits processes such as angiogenesis, making it a valuable tool for research in inflammation, autoimmune diseases, and oncology.

Core Cellular Pathway Affected: p38 MAPK Signaling

The primary molecular target of this compound is the p38 MAP kinase. The p38 MAPK family consists of four isoforms (α, β, γ, and δ) that are activated by various extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as cellular stressors. Activation of the p38 MAPK cascade leads to the phosphorylation of a multitude of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and angiogenesis.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Target | Parameter | Value | Reference |

| Human p38 MAPK | IC50 | 60 nM | [1] |

| p56Lck | IC50 | 3.5 µM | [2] |

| Protein Kinase C (PKC) | IC50 | 2.89 µM | [2] |

-

Table 1: In Vitro Inhibitory Activity of this compound.

| Model | Parameter | Treatment | Result | Reference |

| Lipopolysaccharide (LPS)-induced TNF-α production in mice | ED50 | Oral administration | 7.5 mg/kg | [1] |

| Murine air pouch granuloma | Angiogenesis Inhibition | 30 mg/kg b.i.d. p.o. | ~40% inhibition | [1] |

| Murine collagen-induced arthritis | Disease Progression | Not specified | Prevention of progression | [1] |

-

Table 2: In Vivo Efficacy of this compound.

Detailed Experimental Protocols

Murine Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.

Methodology:

-

Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their susceptibility to CIA.

-

Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary injection.

-

Treatment: Begin administration of this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).

-

Assessment:

-

Clinical Scoring: Monitor mice daily for signs of arthritis, scoring each paw on a scale of 0-4 based on the severity of swelling and erythema.

-

Histopathology: At the end of the study, collect joints, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.

-

Angiogenesis Quantification: Perform immunohistochemical staining of joint sections for endothelial cell markers (e.g., CD31) to quantify microvessel density.

-

Murine Air Pouch Granuloma Model

This model is used to study inflammatory angiogenesis.

Methodology:

-

Animals: BALB/c or other suitable mouse strains.

-

Pouch Formation:

-

Day 0: Inject 3 mL of sterile air subcutaneously into the dorsal midline.

-

Day 3: Re-inflate the pouch with 2 mL of sterile air.

-

-

Induction of Angiogenesis: On day 6, inject a pro-angiogenic stimulus (e.g., 1 mL of 1% carrageenan solution or Matrigel containing growth factors like bFGF) into the air pouch.

-

Treatment: Administer this compound or vehicle control throughout the experiment, starting from day 6.

-

Analysis: At a predetermined time point (e.g., 4 days after induction), euthanize the mice.

-

Exudate Analysis: Aspirate the fluid from the pouch and measure the volume. Centrifuge to pellet cells and analyze the supernatant for cytokine levels (e.g., TNF-α, IL-1β) using ELISA.

-

Angiogenesis Quantification: Excise the pouch lining (granuloma tissue). Quantify angiogenesis by measuring the hemoglobin content of the tissue (as an index of blood vessel formation) or by histological analysis of microvessel density.

-

In Vivo Inhibition of LPS-Induced TNF-α Production

This acute model is used to assess the in vivo potency of anti-inflammatory compounds.

Methodology:

-

Animals: Use a suitable mouse strain such as C57BL/6.

-

Treatment: Administer this compound orally at various doses.

-

LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), administer a sublethal dose of lipopolysaccharide (LPS) from E. coli intraperitoneally (e.g., 1 mg/kg).

-

Blood Collection: At the time of peak TNF-α production (typically 1-2 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein.

-

TNF-α Measurement: Prepare serum from the blood samples and measure the concentration of TNF-α using a specific ELISA kit.

-

Data Analysis: Calculate the dose-dependent inhibition of TNF-α production and determine the ED50 value.

Affected Cellular Pathways Beyond p38 MAPK

While p38 MAPK is the primary target, the inhibitory effects of this compound cascade to affect downstream pathways.

Cytokine Signaling

By inhibiting p38 MAPK, this compound blocks the phosphorylation of transcription factors that are essential for the expression of pro-inflammatory cytokines. This leads to a significant reduction in the production of TNF-α, IL-1β, and IL-8, key mediators of the inflammatory response.

Angiogenesis

The p38 MAPK pathway plays a complex role in angiogenesis. Its inhibition by this compound has been shown to reduce inflammatory angiogenesis. This is likely due to the decreased production of pro-angiogenic factors that are downstream of p38 signaling.

Conclusion

This compound is a powerful research tool for elucidating the roles of the p38 MAPK signaling pathway in various physiological and pathological processes. Its potent and selective inhibition of p38 MAPK leads to the suppression of pro-inflammatory cytokine production and the modulation of angiogenesis. The experimental models and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at exploring the therapeutic potential of p38 MAPK inhibition.

References

Methodological & Application

Application Notes and Protocols for SB 220025, a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vitro use of SB 220025, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).

Introduction

This compound is a cell-permeable, ATP-competitive inhibitor of human p38 MAPK with an IC50 of 60 nM.[1] It serves as a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation. This document outlines protocols for common in vitro applications of this compound, including enzymatic assays, cellular assays to measure cytokine inhibition, and Western blotting to assess the inhibition of downstream signaling.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary target and other kinases.

| Target | Assay Type | IC50 | Reference |

| p38 MAPK | Enzymatic Assay | 60 nM | [1] |

| p56Lck | Enzymatic Assay | 3.5 µM | [1] |

| Protein Kinase C (PKC) | Enzymatic Assay | 2.89 µM | [1] |

| IL-8 Expression | Cell-based Assay (HUVEC) | 20 µM (effective concentration) |

Signaling Pathway

The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammatory cytokines. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response. This compound acts by competitively binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro p38 MAPK Enzymatic Assay

This protocol describes how to determine the in vitro potency of this compound against purified p38 MAPK enzyme.

Experimental Workflow:

Caption: Workflow for an in vitro p38 MAPK enzymatic assay.

Materials:

-

Recombinant human p38α MAPK enzyme

-

ATF2 (Activating Transcription Factor 2) protein as substrate

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Incubator

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration should be less than 1%.

-

Prepare enzyme and substrate: Dilute the p38 MAPK enzyme and ATF2 substrate to their final concentrations in Kinase Assay Buffer.

-

Incubate inhibitor and enzyme: Add the diluted this compound or vehicle control to the wells of a 96-well plate. Add the diluted p38 MAPK enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction: Add a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive methods) and the ATF2 substrate to each well to start the reaction.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assays or according to the kit manufacturer's instructions).

-

Detection:

-

Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of TNF-α Production in a Cellular Assay

This protocol describes how to measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

-

Human PBMCs or THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed PBMCs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C.

-

Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Collect Supernatant: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.

-

ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of ATF2 Phosphorylation

This protocol is for assessing the inhibition of p38 MAPK activity in cells by measuring the phosphorylation of its downstream substrate, ATF2.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Appropriate cell culture medium

-

This compound

-

Stimulant (e.g., Anisomycin, UV radiation, or a pro-inflammatory cytokine)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ATF2 (Thr71), anti-total-ATF2, anti-p38, anti-phospho-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-ATF2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading and total protein levels, the membrane can be stripped and re-probed with antibodies against total ATF2 and a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ATF2 to total ATF2 to determine the extent of inhibition by this compound.

References

Dissolving SB 220025 for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of SB 220025, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.

Chemical Properties and Solubility

This compound is a cell-permeable, ATP-competitive inhibitor of human p38 MAPK with an IC₅₀ value of 60 nM.[1][2][3] It also shows inhibitory activity against p56Lck and PKC at higher concentrations.[1] Understanding its solubility is paramount for preparing accurate and effective stock solutions.

Table 1: Solubility and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉FN₆ | [4] |

| Molecular Weight | 338.39 g/mol | [4] |

| Appearance | White to pale yellow solid powder | [2] |

| Solubility in DMSO | ≥ 22 mg/mL | [2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For 1 mL of a 10 mM stock solution, you will need 3.38 mg of this compound (Molecular Weight: 338.39 g/mol ).

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 3.38 mg, add 1 mL of DMSO.

-